Cellulose triacetate
Overview
Description
Cellulose triacetate is a chemical compound derived from cellulose, a natural polymer found in the cell walls of plants. It is produced by acetylating cellulose with acetic acid and/or acetic anhydride, converting the hydroxyl groups in cellulose to acetyl groups. This modification renders the cellulose polymer much more soluble in organic solvents . This compound is commonly used for the creation of fibers and film bases and is chemically similar to cellulose acetate. Its distinguishing characteristic is that at least 92 percent of the hydroxyl groups are acetylated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellulose triacetate is synthesized through the acetylation of cellulose. The process involves reacting cellulose with acetic anhydride in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid . The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an anhydrous environment to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cellulose in a mixture of dichloromethane and methanol. The solution is then extruded through a spinneret, and the solvent is evaporated in warm air, leaving behind fibers of almost pure this compound . A finishing process called surface saponification is sometimes applied using a sodium hydroxide solution to remove part or all of the acetyl groups from the surface of the fibers .
Chemical Reactions Analysis
Types of Reactions: Cellulose triacetate undergoes various chemical reactions, including:
Esterification: this compound can react with other acids to form different esters.
Decomposition: At high temperatures, this compound decomposes, releasing acetic acid.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in aqueous solution.
Esterification: Various organic acids and anhydrides.
Decomposition: Elevated temperatures (above 380°C).
Major Products:
Hydrolysis: Cellulose and acetic acid.
Esterification: Various cellulose esters.
Decomposition: Acetic acid and other volatile compounds.
Scientific Research Applications
Cellulose triacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cellulose triacetate exerts its effects is primarily through its physical and chemical properties. The acetylation of cellulose increases its solubility in organic solvents, allowing it to be processed into fibers and films . The acetyl groups also enhance the thermal stability and resistance to hydrolysis of the polymer . In biological applications, this compound membranes act as selective barriers, allowing certain molecules to pass through while blocking others .
Comparison with Similar Compounds
Cellulose triacetate is chemically similar to cellulose acetate, but it has a higher degree of acetylation (at least 92 percent of hydroxyl groups are acetylated) compared to cellulose acetate . This higher degree of acetylation gives this compound greater thermal stability and resistance to hydrolysis . Other similar compounds include:
Cellulose acetate: Partially acetylated cellulose with lower thermal stability and solubility in organic solvents.
Cellulose diacetate: Another partially acetylated form of cellulose with properties intermediate between cellulose acetate and this compound.
This compound’s unique properties make it particularly suitable for applications requiring high thermal stability and resistance to hydrolysis, such as in the production of photographic films and reverse osmosis membranes .
Properties
IUPAC Name |
[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282264 | |
Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31873-40-2, 9012-09-3 | |
Record name | NSC25293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cellulose, triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cellulose, triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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